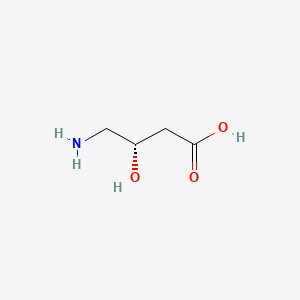

S-(+)-GABOB

Description

Properties

IUPAC Name |

(3S)-4-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGDEPYYFWUPGO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CN)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342720 | |

| Record name | (+)-gamma-Amino-beta-hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7013-05-0 | |

| Record name | gamma-Amino-beta-hydroxybutyric acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-gamma-Amino-beta-hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-AMINO-.BETA.-HYDROXYBUTYRIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM46XGM78M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of S-(+)-GABOB

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(+)-4-Amino-3-hydroxybutanoic acid (S-(+)-GABOB) is the physiologically active enantiomer of GABOB, an endogenous metabolite of γ-aminobutyric acid (GABA) found in the mammalian central nervous system (CNS).[1][2] As a GABA analogue, this compound exerts its effects primarily by modulating the GABAergic system, which is the main inhibitory neurotransmitter system in the brain.[3][4] This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its interactions with GABA receptors. It includes a detailed summary of its receptor pharmacology, quantitative data on its binding affinities and functional activities, descriptions of key experimental protocols used in its characterization, and visualizations of relevant signaling pathways.

Introduction: this compound as a GABA Analogue

This compound, also known as β-hydroxy-γ-aminobutyric acid, is a structural analogue of GABA.[5] Unlike GABA, this compound possesses a hydroxyl group at the β-position, which introduces a chiral center and allows for greater capacity to cross the blood-brain barrier.[5] This structural modification is crucial for its distinct pharmacological profile. This compound is recognized for its anticonvulsant properties and is considered more potent in this regard than its corresponding R-(-) enantiomer.[5][6][7] Its mechanism of action is intrinsically linked to its ability to interact with and modulate the function of various GABA receptor subtypes.

Interaction with GABA Receptors

This compound interacts with all three main classes of GABA receptors: GABA-A, GABA-B, and GABA-C (now classified as a subtype of GABA-A receptors, specifically ρ receptors).[1][5] The nature of this interaction—agonist, partial agonist, or antagonist—and its potency are dependent on the specific receptor subtype and its subunit composition.

This compound acts as an agonist at GABA-A receptors.[5] The affinity of this compound for GABA-A receptors is higher than that of its R-(-) enantiomer, which is the opposite of their enantioselectivity at GABA-B and GABA-C receptors.[1][8] GABA-A receptors are ionotropic receptors that form a chloride ion channel.[9][10] Upon agonist binding, the channel opens, allowing the influx of chloride ions (Cl-) into the neuron.[9][11] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[9][11]

At GABA-B receptors, this compound functions as a partial agonist.[5] In contrast, the R-(-) enantiomer is a more potent agonist at these receptors.[1][5] GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals.[12][13] Activation of GABA-B receptors leads to the dissociation of the G-protein into its Gα and Gβγ subunits.[13] These subunits then modulate downstream effectors, such as adenylyl cyclase and ion channels.[13][14] Specifically, Gβγ subunits can activate inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit voltage-gated calcium channels, which reduces neurotransmitter release from the presynaptic terminal.[13]

This compound is a full agonist at wild-type ρ1 GABA-C receptors.[1][2] Interestingly, its pharmacological activity at this receptor is highly sensitive to the amino acid composition of the binding site. In a key study, mutation of threonine 244 to serine (T244S) in the ρ1 receptor transformed this compound from a full agonist to a competitive antagonist.[1][15] This highlights the critical role of the hydroxyl group of T244 in the enantioselective action of GABOB at this receptor.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the activity of this compound at ρ1 GABA-C receptors.

| Receptor Subtype | Ligand | Activity | EC50 (μM) | Imax (%) | Reference |

| ρ1 wild-type | This compound | Full Agonist | 45 | 100 | [1][15] |

| ρ1 wild-type | R-(-)-GABOB | Full Agonist | 19 | 100 | [1][15] |

| Receptor Subtype | Ligand | Activity | IC50 (μM) | K_B_ (μM) | Reference |

| ρ1 T244S mutant | This compound | Competitive Antagonist | 417.4 | 204.0 ± 14.3 | [1][15] |

Experimental Protocols

The characterization of this compound's mechanism of action has relied on several key experimental methodologies.

To investigate the role of specific amino acid residues in the GABA receptor binding site, site-directed mutagenesis is employed. In the study of this compound's action at ρ1 receptors, the threonine at position 244 was mutated to a serine. The experimental workflow is as follows:

-

Mutagenesis: The gene encoding the ρ1 receptor subunit is altered to replace the codon for threonine with one for serine at position 244.

-

cRNA Synthesis: The mutated ρ1 receptor cDNA is transcribed in vitro to produce complementary RNA (cRNA).

-

Oocyte Injection: The cRNA is injected into Xenopus laevis oocytes. The oocytes' cellular machinery then translates the cRNA, expressing the mutant receptors on their plasma membrane.

-

Electrophysiological Recording: Two-electrode voltage-clamp recordings are performed on the oocytes to measure the ion currents elicited by the application of GABA and this compound. This allows for the determination of agonist, partial agonist, or antagonist activity and the quantification of parameters like EC50, IC50, and KB.

This technique is used to measure the ion flow across the membrane of a cell, such as a Xenopus oocyte expressing a specific receptor.

-

Oocyte Preparation: An oocyte expressing the receptor of interest is placed in a recording chamber and perfused with a saline solution.

-

Electrode Impalement: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired holding value (e.g., -70 mV).

-

Drug Application: The oocyte is exposed to known concentrations of agonists (like GABA or this compound) and/or antagonists.

-

Current Measurement: The current required to maintain the holding potential is measured. An inward flow of chloride ions, for example, will be detected as an inward current.

-

Data Analysis: Concentration-response curves are generated by plotting the measured current against the drug concentration, allowing for the calculation of pharmacological parameters.

Signaling Pathways and Experimental Workflow Diagrams

Caption: GABA-A Receptor Signaling Pathway for this compound.

Caption: GABA-B Receptor Signaling Pathway for this compound.

Caption: Experimental Workflow for Receptor Characterization.

Conclusion

The mechanism of action of this compound is multifaceted, involving interactions with multiple GABA receptor subtypes. Its primary role is that of a GABAergic modulator, generally promoting inhibitory neurotransmission, which underlies its anticonvulsant effects. The stereoselectivity of its interactions, with higher affinity for GABA-A receptors and distinct activities at GABA-B and GABA-C receptors compared to its R-(-) enantiomer, underscores the importance of its three-dimensional structure. The intriguing conversion from a full agonist to a competitive antagonist at the ρ1 GABA-C receptor due to a single amino acid mutation provides a valuable tool for probing the intricacies of GABA receptor pharmacology and offers a foundation for the rational design of novel, subtype-selective GABAergic drugs. Further research into the precise subunit composition of the GABA-A receptors that this compound preferentially targets will provide a more detailed understanding of its physiological and therapeutic effects.

References

- 1. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GABA analogue - Wikipedia [en.wikipedia.org]

- 4. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 6. Formation of GABOB from 2-hydroxyputrescine and its anticonvulsant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA p Agonists [thetinman.org]

- 8. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. GABAA receptor - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. experts.umn.edu [experts.umn.edu]

- 15. researchgate.net [researchgate.net]

S-(+)-GABOB: A Technical Guide to its Function as a GABA Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(+)-4-Amino-3-hydroxybutanoic acid (S-(+)-GABOB) is the dextrorotatory enantiomer of GABOB, an endogenous metabolite of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. As a chiral molecule, this compound exhibits distinct pharmacological properties from its levorotatory counterpart, R-(-)-GABOB. This technical guide provides an in-depth analysis of this compound's activity as a GABA receptor agonist, summarizing its binding affinity and functional potency at GABA_A, GABA_B, and GABA_C receptor subtypes. Detailed experimental protocols for characterizing its pharmacological profile are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support further research and drug development endeavors.

Introduction to this compound and its Interaction with GABA Receptors

This compound acts as a direct agonist at ionotropic GABA_A and GABA_C (also known as GABA_A-ρ) receptors and as a partial agonist at the metabotropic GABA_B receptor.[1] The stereochemistry of the hydroxyl group at the 3-position is a critical determinant of its receptor selectivity and potency. Notably, this compound displays a higher affinity for GABA_A receptors compared to R-(-)-GABOB.[1] Conversely, R-(-)-GABOB is the more potent agonist at GABA_B and GABA_C receptors.[1][2] This enantioselectivity highlights the specific molecular interactions between GABOB isomers and the distinct binding pockets of the GABA receptor subtypes.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the enantiomers of GABOB at the three major GABA receptor subtypes. While there is a scarcity of specific binding and functional potency values for this compound at GABA_A and GABA_B receptors in the reviewed literature, data for the R-(-)-enantiomer and for both enantiomers at the GABA_C receptor provide valuable context for understanding the compound's general activity and stereoselectivity.

Table 1: Binding Affinity of GABOB Enantiomers at GABA Receptors

| Compound | Receptor Subtype | Assay Type | Radioligand | Preparation | IC_50 / K_i | Citation |

| R-(-)-GABOB | GABA_A | Radioligand Binding | [³H]GABA or [³H]muscimol | Rat Brain Synaptosomes | IC_50 = 1 µM | [3] |

| R-(-)-GABOB | GABA_B | Radioligand Binding | [³H]GABA | Rat Brain Membranes | IC_50 = 0.35 µM | [3] |

| This compound | GABA_A | Radioligand Binding | [³H]GABA or [³H]muscimol | Rat Brain Membranes | Higher affinity than R-(-)-GABOB (Specific value not found) | [1] |

| This compound | GABA_B | Radioligand Binding | [³H]GABA | Rat Brain Membranes | Lower affinity than R-(-)-GABOB (Specific value not found) | [1] |

Table 2: Functional Potency of GABOB Enantiomers at GABA Receptors

| Compound | Receptor Subtype | Assay Type | Model System | Parameter | Value | Citation |

| This compound | GABA_C (ρ1) | Two-Electrode Voltage Clamp | Xenopus oocytes expressing human ρ1 | EC_50 | 45 µM | [2] |

| R-(-)-GABOB | GABA_C (ρ1) | Two-Electrode Voltage Clamp | Xenopus oocytes expressing human ρ1 | EC_50 | 19 µM | [3] |

| This compound | GABA_A | Electrophysiology | Various (e.g., HEK293 cells, neurons) | EC_50 | Agonist activity confirmed, specific value not found | [1] |

| This compound | GABA_B | [³⁵S]GTPγS Binding | Membranes from cells expressing GABA_B1/B2 | EC_50 / % Max Response | Partial agonist activity confirmed, specific values not found |

Signaling Pathways

The interaction of this compound with GABA receptors initiates distinct downstream signaling cascades depending on the receptor subtype.

GABA_A and GABA_C Receptor Signaling

GABA_A and GABA_C receptors are ligand-gated ion channels. Upon agonist binding, they undergo a conformational change that opens an integral chloride (Cl⁻) channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an inhibitory effect.

GABA_A and GABA_C Receptor Signaling Pathway

GABA_B Receptor Signaling

GABA_B receptors are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals. As a partial agonist, this compound activates this pathway, but to a lesser extent than a full agonist like GABA.

GABA_B Receptor Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with GABA receptors.

Radioligand Binding Assay for GABA_A Receptors

This protocol determines the binding affinity (K_i) of this compound for GABA_A receptors through competition with a radiolabeled ligand.

Objective: To determine the inhibitory constant (K_i) of this compound for the GABA_A receptor binding site.

Materials:

-

Membrane Preparation: Synaptosomal membranes from rat cerebral cortex or membranes from HEK293 cells stably expressing a specific GABA_A receptor subtype (e.g., α1β2γ2).

-

Radioligand: [³H]muscimol or [³H]GABA.

-

Test Compound: this compound.

-

Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 1 mM).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Filtration System: 96-well plate harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Wash the membranes multiple times to remove endogenous GABA. Resuspend the final pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer or unlabeled GABA (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

50 µL of [³H]muscimol (at a final concentration close to its K_d, e.g., 2-5 nM).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 4°C for 60 minutes to reach binding equilibrium.

-

Termination: Rapidly filter the contents of each well through the glass fiber filters using the harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC_50 value from the resulting sigmoidal curve using non-linear regression. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Radioligand Binding Assay Workflow

Electrophysiological Recording for GABA_A and GABA_C Receptors

This protocol measures the functional potency (EC_50) of this compound by recording the ion currents it evokes in cells expressing the target receptors.

Objective: To determine the half-maximal effective concentration (EC_50) of this compound at GABA_A or GABA_C receptors.

Materials:

-

Expression System: Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) expressing the desired GABA receptor subunits (e.g., human ρ1 for GABA_C, or α, β, and γ subunits for GABA_A).

-

Electrophysiology Rig: Two-electrode voltage-clamp (for oocytes) or whole-cell patch-clamp (for mammalian cells) setup.

-

Recording Solutions: Appropriate external and internal recording solutions. For example, for oocytes, a standard Ringer's solution.

-

Drug Application System: A perfusion system for rapid application and washout of this compound.

Procedure:

-

Cell Preparation: Inject Xenopus oocytes with cRNA encoding the receptor subunits and incubate for 2-5 days. For patch-clamp, plate transfected mammalian cells onto coverslips.

-

Recording Setup: Place the oocyte or coverslip in the recording chamber and perfuse with the external solution. For oocytes, impale with two microelectrodes filled with KCl. For patch-clamp, establish a whole-cell recording configuration.

-

Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV to -80 mV.

-

Drug Application: Apply increasing concentrations of this compound to the cell for a fixed duration, followed by a washout period. Record the inward chloride current evoked by each concentration.

-

Data Acquisition: Record the peak current amplitude at each concentration of this compound.

-

Data Analysis: Normalize the peak current at each concentration to the maximal current evoked by a saturating concentration of this compound or a reference full agonist (e.g., GABA). Plot the normalized response against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the EC_50 value.

[³⁵S]GTPγS Binding Assay for GABA_B Receptors

This functional assay measures the activation of G-proteins coupled to GABA_B receptors, allowing for the characterization of this compound's partial agonism.

Objective: To determine the EC_50 and maximal efficacy of this compound at GABA_B receptors.

Materials:

-

Membrane Preparation: Membranes from cells co-expressing GABA_B1 and GABA_B2 subunits (e.g., CHO or HEK293 cells).

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Reference Agonist: GABA.

-

Assay Buffer: Containing Tris-HCl, MgCl₂, GDP, and NaCl.

-

Filtration System and Scintillation Counter .

Procedure:

-

Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add:

-

Assay buffer.

-

Varying concentrations of this compound or GABA.

-

Membrane preparation.

-

Pre-incubate for 15 minutes at 30°C.

-

-

Initiate Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the filter-bound radioactivity by scintillation counting.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC_50 and E_max (maximal effect) for both this compound and GABA. The efficacy of this compound is expressed as a percentage of the maximal response induced by GABA.

Conclusion

This compound is a valuable pharmacological tool for probing the function of GABA receptors. Its enantioselective profile, with a preference for GABA_A receptors, distinguishes it from its R-(-) counterpart. While a full quantitative characterization of its activity at GABA_A and GABA_B receptors requires further investigation, the available data and established experimental protocols outlined in this guide provide a solid foundation for future studies. The detailed methodologies and workflow diagrams presented herein are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of this compound and related compounds in modulating GABAergic neurotransmission.

References

- 1. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

A Comprehensive Technical Guide on the Stereoselectivity of GABOB and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-amino-beta-hydroxybutyric acid (GABOB) is an endogenous metabolite of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2][3][4] The introduction of a hydroxyl group at the beta-position of the GABA backbone creates a chiral center, resulting in two stereoisomers: (R)-(-)-GABOB and (S)-(+)-GABOB.[1] This structural feature imparts distinct pharmacological profiles to each isomer, a phenomenon known as stereoselectivity. Understanding the stereoselective interactions of GABOB isomers with their biological targets is paramount for the rational design of novel therapeutics with improved potency and specificity.

This technical guide provides an in-depth analysis of the stereoselectivity of GABOB, focusing on its synthesis, pharmacological activity at GABA receptors, and the underlying molecular interactions. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in neuroscience and drug development.

Stereoselective Synthesis of GABOB Isomers

The differential pharmacological activities of GABOB enantiomers necessitate stereospecific synthesis or effective resolution of the racemic mixture. A variety of synthetic strategies have been developed to achieve high enantiomeric purity.[5]

Common approaches include:

-

Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer from a racemic mixture of a GABOB precursor, allowing for the separation of the two isomers.[6]

-

Chiral Pool Synthesis: This strategy employs naturally occurring chiral molecules, such as D-mannitol or L-carnitine, as starting materials to synthesize the desired GABOB enantiomer.[6]

-

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a chemical reaction, leading to the preferential formation of one enantiomer.[5] For instance, the asymmetric dihydroxylation of allyl bromide has been a successful starting point for the synthesis of (R)-(-)-GABOB.[6]

The choice of synthetic route depends on factors such as desired scale, cost-effectiveness, and the required level of enantiomeric excess.

Stereoselective Pharmacodynamics

The biological effects of GABOB are primarily mediated through its interaction with GABA receptors, which are broadly classified into ionotropic GABA_A and GABA_C receptors, and metabotropic GABA_B receptors.[4] The stereoisomers of GABOB exhibit distinct affinities and efficacies at these receptor subtypes.

GABA_B Receptor Activity

The GABA_B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[7][8] It exists as an obligate heterodimer of GABA_B1 and GABA_B2 subunits.[9] Studies have consistently demonstrated that the (R)-(-)-isomer of GABOB is the more potent agonist at GABA_B receptors compared to the (S)-(+)-isomer.[10][11] This stereoselectivity is also observed for other GABA_B receptor agonists like baclofen, where the R-(-)-enantiomer is significantly more active.[12] The higher affinity of (R)-(-)-GABOB for the GABA_B receptor is a key determinant of its pharmacological activity.[10]

GABA_A and GABA_C Receptor Activity

In contrast to GABA_B receptors, the stereoselectivity of GABOB at ionotropic GABA receptors is reversed. The (S)-(+)-isomer of GABOB is a more potent agonist at GABA_A receptors than the (R)-(-)-isomer.[10][13] Both enantiomers of GABOB act as full agonists at wild-type human recombinant rho1 GABA_C receptors, with the (R)-isomer showing slightly higher potency than the (S)-isomer (R>S).[13]

A fascinating example of stereoselectivity is observed at a mutated GABA_C ρ1 receptor (ρ1T244S). At this mutant receptor, (R)-(−)-GABOB acts as a weak partial agonist, whereas (S)-(+)-GABOB behaves as a competitive antagonist.[1][2] This highlights the critical role of specific amino acid residues in the receptor binding pocket in determining the pharmacological response to each enantiomer.

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological activity of GABOB isomers at different GABA receptor subtypes.

Table 1: Activity of GABOB Isomers at Wild-Type ρ1 GABA_C Receptors

| Compound | Receptor | Activity | EC50 (μM) |

| (R)-(-)-GABOB | ρ1 wild-type | Full Agonist | 19[2][3][4] |

| (S)-(+)-GABOB | ρ1 wild-type | Full Agonist | 45[2][3][4] |

Table 2: Differentiated Activity of GABOB Isomers at Mutated ρ1T244S GABA_C Receptors

| Compound | Receptor | Activity | Potency Metric |

| (R)-(-)-GABOB | ρ1T244S | Weak Partial Agonist | 1 mM activates 26% of GABA EC50 current[1][2][3][4] |

| (S)-(+)-GABOB | ρ1T244S | Competitive Antagonist | K_B = 204.0 ± 14.3 μM[1][2][3] |

Experimental Protocols

Radioligand Binding Assay for GABA_B Receptors

This protocol is used to determine the binding affinity of GABOB isomers to GABA_B receptors.

Objective: To measure the displacement of a high-affinity radiolabeled GABA_B receptor antagonist, such as [3H]CGP54626, by unlabeled GABOB isomers.[14]

Materials:

-

Rat brain membranes (cerebellum or cortex)

-

[3H]CGP54626 (radioligand)

-

(R)-(-)-GABOB, (S)-(+)-GABOB, and racemic GABOB

-

Baclofen (positive control)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a series of tubes, add a fixed concentration of [3H]CGP54626 and varying concentrations of the unlabeled test compounds (GABOB isomers, baclofen).

-

To determine non-specific binding, add a high concentration of an unlabeled GABA_B agonist (e.g., GABA or baclofen) to a separate set of tubes.

-

Initiate the binding reaction by adding the membrane preparation to each tube.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 values (concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This protocol is used to functionally characterize the activity of GABOB isomers at GABA receptors expressed in Xenopus oocytes.

Objective: To measure the ion currents elicited by the application of GABOB isomers to oocytes expressing specific GABA receptor subunits.

Materials:

-

Xenopus laevis oocytes

-

cRNA for the desired GABA receptor subunits (e.g., ρ1 for GABA_C)

-

Collagenase solution

-

Barth's solution

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microelectrodes filled with 3 M KCl

-

Perfusion system

-

GABA (control agonist)

-

(R)-(-)-GABOB and (S)-(+)-GABOB solutions

Procedure:

-

Surgically remove oocytes from a female Xenopus laevis.

-

Defolliculate the oocytes by incubation in collagenase solution.

-

Inject the oocytes with the cRNA encoding the GABA receptor subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Place an oocyte in a recording chamber and perfuse with Barth's solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply GABA at its EC50 concentration to elicit a control current response.

-

Apply varying concentrations of the GABOB isomers and record the resulting currents.

-

To test for antagonistic activity, co-apply the GABOB isomer with GABA.

-

Analyze the current responses to generate concentration-response curves and determine EC50 (for agonists) or IC50/K_B (for antagonists) values.

Visualizations

GABA_B Receptor Signaling Pathway

Caption: GABA_B receptor signaling cascade initiated by (R)-GABOB.

Experimental Workflow for Determining Stereoselective Activity

Caption: Workflow for assessing the stereoselectivity of GABOB isomers.

Logical Relationship of GABOB Isomers and GABA Receptors

Caption: Stereoselective interactions of GABOB isomers with GABA receptors.

Conclusion

The stereochemistry of GABOB is a critical determinant of its pharmacological profile. The (R)- and (S)-enantiomers exhibit distinct and sometimes opposing activities at the different subtypes of GABA receptors. Specifically, (R)-(-)-GABOB is a potent GABA_B receptor agonist, while (S)-(+)-GABOB shows preference for the GABA_A receptor. This stereoselectivity underscores the importance of considering the three-dimensional structure of ligands in drug design and development. A thorough understanding of these structure-activity relationships, supported by robust experimental data, is essential for the creation of novel therapeutic agents targeting the GABAergic system with enhanced specificity and reduced off-target effects.

References

- 1. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Differentiating enantioselective actions of GABOB: a possible role for threonine 244 in the binding site of GABA(C) ρ(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 12. Isomers of substituted 3-benzo[b]furyl and 3-thienylaminobutyric acids as potent ligands of the GABA-B receptor: synthesis and preparative liquid chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of S-(+)-GABOB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(+)-4-Amino-3-hydroxybutanoic acid (S-(+)-GABOB) is the dextrorotatory enantiomer of GABOB, an endogenous metabolite of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] This document provides a comprehensive overview of the pharmacological profile of this compound, focusing on its interactions with GABA receptors, and summarizes available pharmacokinetic data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts in the field of GABAergic modulation.

Introduction

GABOB, a naturally occurring amino acid, has garnered interest for its anticonvulsant properties.[2][3] The presence of a chiral center at the 3-position of the butanoic acid backbone gives rise to two stereoisomers: this compound and R-(-)-GABOB. These enantiomers exhibit distinct pharmacological activities, highlighting the stereoselectivity of GABA receptors.[1][2] this compound is noted to be a more potent anticonvulsant than its R-(-) counterpart and displays a higher affinity for GABAA receptors.[1] Conversely, R-(-)-GABOB is a more potent agonist at GABAB and GABAC receptors.[2] This guide focuses specifically on the pharmacological characteristics of the S-(+)-enantiomer.

Mechanism of Action and Receptor Interactions

This compound exerts its effects by directly interacting with multiple classes of GABA receptors. Its activity is stereoselective, with varying affinities and efficacies at GABAA, GABAB, and GABAC receptor subtypes.

GABAA Receptors

This compound is an agonist at ionotropic GABAA receptors.[1] The affinity of this compound for GABAA receptors is higher than that of R-(-)-GABOB.[2] Activation of GABAA receptors, which are ligand-gated chloride ion channels, leads to an influx of chloride ions into the neuron. This influx causes hyperpolarization of the cell membrane, resulting in an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability.

GABAB Receptors

At metabotropic GABAB receptors, this compound acts as a partial agonist.[2] GABAB receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade. This cascade involves the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The overall effect is a prolonged and slow inhibitory postsynaptic potential.

GABAC Receptors

This compound is a full agonist at wild-type ρ1 GABAC receptors, which are also ligand-gated chloride channels.[2][4] Interestingly, its activity is dramatically altered by a single amino acid mutation in the receptor. In the ρ1T244S mutant receptor, this compound acts as a competitive antagonist, highlighting the critical role of specific amino acid residues in the binding and gating of this receptor subtype by this compound.[2][4]

Quantitative Pharmacological Data

Table 1: Receptor Binding Affinity and Potency of GABOB Enantiomers

| Enantiomer | Receptor Subtype | Parameter | Value (µM) | Species/System | Reference(s) |

| This compound | GABAA | - | Higher affinity than R-(-)-GABOB | - | [2] |

| GABAB | Partial Agonist | - | - | [2] | |

| GABAC (ρ1 wild-type) | EC50 | 45 | Human recombinant (Xenopus oocytes) | [2][4] | |

| GABAC (ρ1 T244S mutant) | KB | 204.0 ± 14.3 | Human recombinant (Xenopus oocytes) | [2] | |

| R-(-)-GABOB | GABAA | IC50 | 1 | Rat Brain Synaptosomes | [4] |

| GABAB | IC50 | 0.35 | Rat Brain Synaptosomes | [4] | |

| GABAC (ρ1 wild-type) | EC50 | 19 | Human recombinant (Xenopus oocytes) | [2][4] |

Note: The IC50 values for R-(-)-GABOB are provided for comparative purposes to illustrate the stereoselectivity of GABOB's interactions with GABA receptors.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound are limited. The available data is primarily for the racemic mixture of GABOB (DL-GABOB).

Table 2: Pharmacokinetic Parameters of DL-GABOB in Rats

| Parameter | Route | Dose | Value | Reference(s) |

| Absorption | p.o. | 50 mg/kg | Well absorbed, serum levels similar to i.v. | [5] |

| Distribution | p.o. | 50 mg/kg or 200 mg/kg | Highest concentrations in liver and kidneys. Brain radioactivity not directly related to serum levels. | [5] |

| Metabolism | - | - | GABOB is a metabolite of GABA and can be formed from putrescine. Specific metabolic pathways for this compound are not detailed. | [2] |

| Excretion | p.o. | 50 mg/kg | ~26.5% in urine and ~1.6% in feces within 6 days. | [5] |

| i.v. | 50 mg/kg | ~10.15% in urine and ~1.75% in feces within 6 days. | [5] | |

| Blood-Brain Barrier | - | - | GABOB is suggested to have a greater capacity to cross the blood-brain barrier than GABA. | [1] |

It is important to exercise caution when extrapolating these findings to the specific S-(+)-enantiomer, as pharmacokinetic properties can be stereoselective.

Experimental Protocols

GABAA Receptor Radioligand Binding Assay

This protocol describes a method for determining the binding affinity of a compound to GABAA receptors in rat brain membranes using a radiolabeled ligand.

Materials:

-

Rat brains

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

[3H]muscimol (radioligand)

-

Unlabeled GABA (for non-specific binding)

-

Test compound (e.g., this compound)

-

Centrifuge capable of 140,000 x g

-

Homogenizer

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in 20 volumes of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in deionized water and homogenize.

-

Centrifuge again at 140,000 x g for 30 minutes at 4°C.

-

Wash the pellet by resuspending in binding buffer and centrifuging three times.

-

Resuspend the final pellet in binding buffer and store at -80°C.

-

-

Binding Assay:

-

Thaw the prepared membranes and wash twice with binding buffer.

-

Resuspend the pellet in binding buffer to a final protein concentration of 0.1-0.2 mg/well.

-

In a 96-well plate, add the membrane suspension.

-

For total binding, add [3H]muscimol (e.g., 5 nM).

-

For non-specific binding, add [3H]muscimol and a high concentration of unlabeled GABA (e.g., 10 mM).

-

For competition binding, add [3H]muscimol and varying concentrations of the test compound.

-

Incubate at 4°C for 45 minutes.

-

Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold binding buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound from the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the expression of GABA receptors in Xenopus oocytes and the subsequent electrophysiological recording of ligand-gated currents.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the GABA receptor subunits of interest

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5)

-

Collagenase solution

-

Microinjection setup

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Glass microelectrodes (filled with 3 M KCl)

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Select healthy, stage V-VI oocytes.

-

Inject oocytes with the desired GABA receptor subunit cRNA (e.g., 50 nL per oocyte).

-

Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply the test compound (e.g., this compound) at various concentrations via the perfusion system.

-

Record the resulting changes in membrane current.

-

-

Data Analysis:

-

Measure the peak current response at each concentration of the test compound.

-

Construct a dose-response curve by plotting the normalized current response against the logarithm of the agonist concentration.

-

Fit the curve with the Hill equation to determine the EC50 and Hill coefficient.

-

For antagonists, co-apply with a fixed concentration of agonist to determine the KB value.

-

Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling Pathway

Caption: this compound activates GABA-A receptors, leading to neuronal inhibition.

GABAB Receptor Signaling Pathway

Caption: this compound at GABA-B receptors initiates a G-protein signaling cascade.

Experimental Workflow for TEVC

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Conclusion

This compound is a stereoselective GABA receptor agonist with a complex pharmacological profile. Its higher affinity for GABAA receptors compared to its R-(-) enantiomer, and its distinct actions at GABAB and GABAC receptors, make it a valuable tool for dissecting the roles of different GABAergic pathways. While the available quantitative data provides a solid foundation, further research is needed to fully elucidate the specific binding affinities (Ki values) of this compound at GABAA and GABAB receptor subtypes. Additionally, enantiomer-specific pharmacokinetic and metabolic studies are required to provide a complete picture of its in vivo disposition. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations and contribute to the development of novel therapeutics targeting the GABAergic system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Transport Mechanisms at the Blood–Brain Barrier and in Cellular Compartments of the Neurovascular Unit: Focus on CNS Delivery of Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]

S-(+)-GABOB: A Technical Guide to its Discovery, History, and Neuropharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(+)-γ-Amino-β-hydroxybutyric acid (S-(+)-GABOB), an endogenous metabolite of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has been a subject of neuroscientific research for decades.[1][2] Its unique stereoselective interactions with both major classes of GABA receptors, GABA-A and GABA-B, have positioned it as a molecule of interest for understanding GABAergic neurotransmission and as a potential therapeutic agent. This technical guide provides an in-depth overview of the discovery, history, and neuropharmacological properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Discovery and History

The racemic mixture of GABOB was synthesized and investigated for its anticonvulsant properties in the mid-20th century. Subsequent research focused on the stereoisomers, R-(-)-GABOB and this compound, revealing distinct pharmacological profiles. Early enantioselective synthesis methods, such as those starting from chiral precursors like L-aspartic acid, were crucial in enabling the separate investigation of these isomers. A significant advancement in the understanding of GABOB's stereoselectivity came from comparative studies in the 1980s that characterized the differential affinities of the enantiomers for GABA receptor subtypes.

Quantitative Pharmacological Data

The pharmacological activity of this compound is characterized by its dual action as a GABA-A receptor agonist and a GABA-B receptor partial agonist. The following table summarizes the available quantitative data for the interaction of GABOB enantiomers with these receptors.

| Receptor Subtype | Ligand | Assay Type | Parameter | Value (μM) | Brain Region/System | Reference |

| GABA-A | (S)-(+)-GABOB (S-3-OH-GABA) | Inhibition of [3H]muscimol binding | IC50 | 2.8 | Rat brain membranes | [2] |

| (R)-(-)-GABOB (R-3-OH-GABA) | Inhibition of [3H]muscimol binding | IC50 | >1000 | Rat brain membranes | [2] | |

| GABA-B | (S)-(+)-GABOB (S-3-OH-GABA) | Inhibition of [3H]GABA binding | IC50 | 11 | Rat brain membranes | [2] |

| (R)-(-)-GABOB (R-3-OH-GABA) | Inhibition of [3H]GABA binding | IC50 | 0.35 | Rat brain membranes | [2] |

Experimental Protocols

The quantitative data presented above are typically determined using radioligand binding assays and functional electrophysiological recordings.

Radioligand Binding Assay for GABA-A Receptors

This protocol outlines a competitive binding assay to determine the affinity of this compound for the GABA-A receptor using [3H]muscimol as the radioligand.

1. Membrane Preparation:

-

Whole rat brains are homogenized in ice-cold sucrose (B13894) buffer (0.32 M).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C.

-

The resulting pellet is resuspended in buffer and washed multiple times to remove endogenous GABA.[3]

-

The final pellet is resuspended in an appropriate buffer, and protein concentration is determined.

2. Binding Assay:

-

The assay is performed in a final volume of 1 mL containing the membrane preparation, [3H]muscimol (e.g., 2 nM), and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GABA (e.g., 1 mM).

-

The mixture is incubated, typically at 4°C for a specified time (e.g., 20 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]muscimol (IC50) is determined by non-linear regression analysis of the competition curve.

Electrophysiological Recording for GABA-B Receptor Activity

Whole-cell patch-clamp recording from cultured neurons or brain slices can be used to functionally characterize the partial agonist activity of this compound at GABA-B receptors.

1. Cell/Slice Preparation:

-

Primary neurons (e.g., hippocampal or cortical) are cultured, or acute brain slices are prepared.

-

The preparation is continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

2. Recording:

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

This compound is applied to the cell via the perfusion system at various concentrations.

-

The resulting changes in membrane current, often mediated by the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, are recorded.

3. Data Analysis:

-

The concentration-response curve for this compound is generated by plotting the current amplitude against the drug concentration.

-

The EC50 (concentration for half-maximal effect) and the maximal response relative to a full agonist (intrinsic activity) are determined by fitting the data to a sigmoidal dose-response equation.

Signaling Pathways

The dual activity of this compound results in the modulation of two distinct signaling pathways.

GABA-A Receptor Signaling

As an agonist at GABA-A receptors, this compound directly activates the intrinsic chloride ion channel of the receptor.[4][5][6] This leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing.[4][5][6]

Figure 1: this compound Activation of the GABA-A Receptor Pathway.

GABA-B Receptor Signaling

As a partial agonist at GABA-B receptors, this compound activates a G-protein-coupled receptor pathway. This leads to the dissociation of the G-protein into its Gα and Gβγ subunits.[7] The Gβγ subunit can directly activate GIRK channels, leading to potassium efflux and hyperpolarization.[8][9] The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels.[7][10][11]

Figure 2: this compound Activation of the GABA-B Receptor Pathway.

Conclusion

This compound remains a valuable pharmacological tool for the study of the GABAergic system. Its stereoselective and dual-receptor activity provides a unique profile for dissecting the roles of GABA-A and GABA-B receptors in neuronal function and dysfunction. Further research into the specific subunit compositions of GABA-A receptors that this compound preferentially targets, and a more detailed characterization of its functional effects in different neuronal circuits, will continue to enhance our understanding of this intriguing endogenous molecule.

References

- 1. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. GABA - Wikipedia [en.wikipedia.org]

- 6. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence for oligomerization between GABAB receptors and GIRK channels containing the GIRK1 and GIRK3 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Collision coupling in the GABAB receptor-G protein-GIRK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABAB receptor transduction mechanisms, and cross-talk between protein kinases A and C, in GABAergic terminals synapsing onto neurons of the rat nucleus basalis of Meynert - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABAB receptor-mediated stimulation of adenylyl cyclase activity in membranes of rat olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anticonvulsant Properties of S-(+)-GABOB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is a key factor in the pathophysiology of epilepsy. S-(+)-GABOB (S-(+)-γ-amino-β-hydroxybutyric acid), an enantiomer of the GABA analogue GABOB, has demonstrated anticonvulsant properties in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's anticonvulsant effects, its proposed mechanisms of action through the GABAergic system, and detailed experimental protocols for its investigation. This document is intended to serve as a resource for researchers and professionals in the field of neurology and drug development.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The mainstay of treatment involves antiepileptic drugs (AEDs), which primarily act by modulating neuronal excitability. A significant portion of these drugs target the GABAergic system, aiming to enhance inhibitory neurotransmission.[1] GABOB, a hydroxy derivative of GABA, has shown promise as an anticonvulsant agent. The stereoisomers of GABOB, this compound and R-(-)-GABOB, exhibit differential pharmacological profiles, underscoring the importance of stereoselectivity in drug design and development. This guide focuses on the S-(+) enantiomer and its potential as an anticonvulsant.

Quantitative Data on Anticonvulsant Properties

While extensive quantitative data specifically for this compound is limited in publicly available literature, the following tables summarize the known anticonvulsant effects of GABOB (racemic mixture) and the stereoselectivity observed for its enantiomers. Further research is required to establish a more detailed quantitative profile for this compound.

Table 1: Anticonvulsant Activity of GABOB in Preclinical Models

| Experimental Model | Animal Species | Route of Administration | Observed Effect | Citation |

| Penicillin-induced epilepsy | Cat | Topical & Intravenous | Decrease in voltage and frequency of epileptic bursts.[2] | [2] |

| Pentylenetetrazol (PTZ)-induced convulsions | Rat | Intraventricular | Elevation of seizure threshold.[2] | [2] |

Table 2: Stereoselectivity of GABOB Enantiomers for GABA Receptors

| Receptor Subtype | Enantiomer with Higher Affinity | Method | Citation |

| GABA-A | This compound | In vitro binding assays | [3] |

| GABA-B | R-(-)-GABOB | In vitro binding assays | [3] |

Experimental Protocols

Detailed protocols for evaluating the anticonvulsant properties of this compound are outlined below. These are based on established preclinical models for epilepsy research.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to assess the efficacy of drugs against generalized tonic-clonic seizures.

-

Objective: To determine the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

-

Animals: Male ICR mice (20-25 g) or Sprague-Dawley rats (100-150 g).

-

Procedure:

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral).

-

At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension.

-

The endpoint is the abolition of the tonic hindlimb extension.

-

-

Data Analysis: The effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to evaluate drugs for their efficacy against myoclonic and absence seizures.

-

Objective: To determine the ability of this compound to increase the threshold for clonic convulsions induced by the chemical convulsant pentylenetetrazol.

-

Animals: Male Swiss albino mice (18-22 g) or Wistar rats (150-200 g).

-

Procedure:

-

Administer this compound or vehicle control.

-

After a predetermined pretreatment time, administer a subcutaneous or intraperitoneal injection of PTZ at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg for mice).

-

Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or body).

-

The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds.

-

-

Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from PTZ-induced clonic seizures.

Kindling Model of Epilepsy

Kindling is a model of chronic epilepsy where repeated sub-convulsive electrical or chemical stimulation leads to a progressive intensification of seizure activity.

-

Objective: To assess the effect of this compound on the development (epileptogenesis) and expression of kindled seizures.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

Surgically implant an electrode into a specific brain region, such as the amygdala or hippocampus.

-

Deliver a brief, low-intensity electrical stimulus daily.

-

Monitor and score the behavioral seizure severity according to a standardized scale (e.g., Racine's scale).

-

Once animals are fully kindled (i.e., consistently exhibit generalized seizures), administer this compound or vehicle prior to the daily stimulation.

-

To study the effect on epileptogenesis, administer this compound throughout the kindling acquisition phase.

-

-

Data Analysis: The effects of this compound are evaluated by comparing seizure severity scores, afterdischarge duration (measured via EEG), and the number of stimulations required to reach a fully kindled state between the drug-treated and vehicle-treated groups.

Signaling Pathways and Mechanism of Action

The anticonvulsant effects of this compound are believed to be primarily mediated through its interaction with the GABAergic system, particularly the GABA-A receptor.

GABA-A Receptor-Mediated Inhibition

This compound exhibits a higher affinity for the GABA-A receptor compared to its R-(-) enantiomer.[3] The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.

Caption: this compound binding to the GABA-A receptor enhances chloride influx and neuronal inhibition.

Potential Modulation of GABA-B Receptors

While this compound has a lower affinity for GABA-B receptors, its interaction cannot be entirely ruled out. GABA-B receptors are G-protein coupled receptors that, upon activation, can lead to the opening of potassium (K+) channels and the inhibition of calcium (Ca2+) channels, both contributing to neuronal inhibition.

Caption: Potential modulation of GABA-B receptors by this compound leading to reduced neuronal excitability.

Experimental Workflow for Mechanism of Action Studies

To further elucidate the precise mechanism of action of this compound, a systematic experimental workflow is proposed.

Caption: A proposed experimental workflow for investigating the anticonvulsant mechanism of this compound.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel anticonvulsant therapies. Its stereoselective interaction with the GABA-A receptor highlights the potential for designing more targeted and efficacious drugs with potentially fewer off-target effects. However, a significant gap remains in the literature regarding specific quantitative data on its potency and efficacy in various preclinical models. Future research should focus on:

-

Quantitative Efficacy Studies: Determining the ED50 values of this compound in MES, PTZ, and kindling models to establish a clear dose-response relationship.

-

Receptor Affinity and Selectivity: Conducting comprehensive receptor binding studies to determine the Ki or IC50 values of this compound for various GABA receptor subtypes.

-

Detailed Mechanistic Studies: Utilizing electrophysiological and molecular biology techniques to fully elucidate the downstream signaling pathways activated by this compound.

-

Pharmacokinetic and Safety Profiling: Establishing the pharmacokinetic profile and assessing the safety and tolerability of this compound in preclinical models.

Addressing these research gaps will be crucial in advancing this compound from a promising preclinical candidate to a potential therapeutic option for patients with epilepsy.

References

S-(+)-GABOB: A Technical Guide to its Partial Agonism at the GABAB Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of S-(+)-γ-Aminobutyric acid-β-hydroxybutyric acid (GABOB) as a partial agonist of the GABAB receptor. GABAB receptors, as obligate heterodimers of GABAB1 and GABAB2 subunits, are critical metabotropic receptors in the central nervous system that mediate slow and prolonged inhibitory neurotransmission.[1] The stereoisomer S-(+)-GABOB exhibits distinct pharmacological properties compared to its R-(-) counterpart, functioning as a partial agonist. This guide will detail the binding and functional characteristics of this compound, present relevant quantitative data, and provide comprehensive experimental protocols for its characterization. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.

Introduction to GABAB Receptor and this compound

The γ-aminobutyric acid (GABA) type B receptor (GABAB-R) is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in modulating neuronal excitability.[1][2] Functional GABAB receptors are composed of two subunits, GABAB1 and GABAB2. The GABAB1 subunit is responsible for binding endogenous ligands like GABA, while the GABAB2 subunit is crucial for G-protein coupling and signal transduction.[2][3] Upon activation, GABAB receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[1]

GABOB is a naturally occurring hydroxy derivative of GABA. Due to the presence of a chiral center, GABOB exists as two stereoisomers: this compound and R-(-)-GABOB. These isomers exhibit stereoselectivity in their interaction with GABA receptors. Notably, R-(-)-GABOB is a more potent agonist at GABAB receptors, while this compound acts as a partial agonist at this receptor subtype.[3][4] This partial agonism suggests that this compound can bind to the receptor and elicit a response that is lower than that of a full agonist, and it can also act as a competitive antagonist in the presence of a full agonist.

Quantitative Data for GABAB Receptor Ligands

Precise quantitative data for this compound at the GABAB receptor is not extensively documented in publicly available literature. However, data for related compounds and the stereoisomeric differences provide valuable context for its partial agonist profile. The following tables summarize key binding affinity and functional potency parameters for relevant GABAB receptor ligands.

Table 1: Binding Affinity (Ki) of Ligands at the GABAB Receptor

| Compound | Radioligand | Preparation | Ki (nM) | Reference |

| GABA | [3H]GABA | Rat brain membranes | 40 | [5] |

| (-)-Baclofen | [3H]Baclofen | Rat brain membranes | 40 | [5] |

| (+)-Baclofen | [3H]Baclofen | Rat brain membranes | 33,000 | [5] |

| R-(-)-GABOB | [3H]Baclofen | Rat brain isolates | ~400 (10-fold less potent than racemic baclofen) | [3] |

| This compound | - | - | Data not available | - |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of GABAB Receptor Agonists

| Compound | Assay Type | Cell/Tissue Type | EC50 (µM) | Emax (% of GABA) | Reference |

| GABA | GTPγS Binding | Rat cortex membranes | ~10 (for significant stimulation) | 100% | General knowledge from multiple sources |

| (-)-Baclofen | Various functional assays | Various | Varies | ~100% | General knowledge from multiple sources |

| This compound | - | - | Data not available | Partial Agonist | [3] |

| R-(-)-GABOB | - | - | Data not available | Agonist | [3] |

GABAB Receptor Signaling Pathway

Activation of the GABAB receptor by an agonist, such as this compound, initiates a cascade of intracellular events. The following diagram illustrates the canonical GABAB receptor signaling pathway.

Experimental Protocols

The characterization of this compound as a partial agonist involves several key in vitro assays. Below are detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the GABAB receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Methodology:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash away endogenous GABA. The final pellet is resuspended in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

-

Binding Reaction: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (e.g., [3H]GABA to a final concentration of 10 nM), and 25 µL of varying concentrations of this compound or vehicle. For non-specific binding determination, a separate set of wells should contain a high concentration of a known GABAB agonist (e.g., 100 µM GABA or baclofen).

-

Incubation: Incubate the plate at 4°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor stimulation and is used to determine the potency (EC50) and efficacy (Emax) of this compound.

Experimental Workflow:

Methodology:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Reaction: In a 96-well plate, combine 50 µL of membrane suspension (10-20 µg of protein), 20 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing 10 µM GDP, and 10 µL of varying concentrations of this compound. A full agonist like GABA should be run in parallel to determine the maximum response.

-

Initiation and Incubation: Pre-incubate the plate for 10 minutes at 30°C. Initiate the binding reaction by adding 20 µL of [35S]GTPγS (final concentration 0.1 nM). Incubate for 60 minutes at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filters. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of this compound. Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve. The efficacy of this compound is expressed as a percentage of the maximal stimulation achieved with a full agonist.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o activation, to assess the functional activity of this compound.

Experimental Workflow:

Methodology:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human GABAB1 and GABAB2 receptors in appropriate media. Seed the cells in a 96-well plate and grow to confluence.

-

Assay Procedure:

-

Wash the cells once with serum-free medium.

-

Pre-incubate the cells for 30 minutes at 37°C with serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound or a full agonist like GABA.

-

Immediately add forskolin (e.g., 1 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA), following the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound. Determine the IC50 (or EC50 for inhibition) and the maximal inhibition (Emax) from the concentration-response curve.

Conclusion

This compound is a stereoisomer of GABOB that functions as a partial agonist at the GABAB receptor. While its R-(-) counterpart is a more potent agonist, the partial agonism of this compound presents a unique pharmacological profile that may offer therapeutic advantages, potentially providing a ceiling to its effects and reducing the likelihood of receptor desensitization and side effects associated with full agonists. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other GABAB receptor modulators. Further research to quantify the precise binding affinity, potency, and efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The GABAB Receptor—Structure, Ligand Binding and Drug Development | MDPI [mdpi.com]

- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

The chemical structure and properties of S-(+)-GABOB.

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of S-(+)-4-Amino-3-hydroxybutanoic acid (S-(+)-GABOB). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound, an enantiomer of γ-amino-β-hydroxybutyric acid (GABOB), is a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] The introduction of a hydroxyl group at the third carbon atom creates a chiral center, resulting in two stereoisomers: this compound and R-(-)-GABOB.[2]

| Identifier | Value |

| IUPAC Name | (3S)-4-amino-3-hydroxybutanoic acid[3] |

| Synonyms | (S)-4-Amino-3-hydroxybutyric acid, S-(+)-4-Amino-3-hydroxybutanoic acid, GABOB (beta-hydroxy-GABA)[4][] |

| CAS Number | 7013-05-0[4] |

| Molecular Formula | C4H9NO3[4] |

| SMILES | O=C(O)C--INVALID-LINK--CN[3][6] |

| InChI Key | YQGDEPYYFWUPGO-VKHMYHEASA-N[3] |

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[4] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |